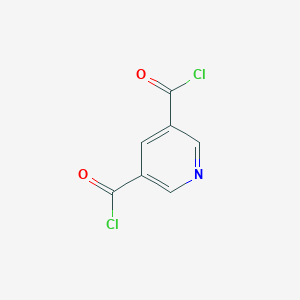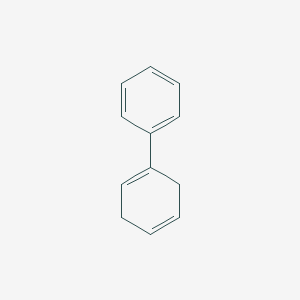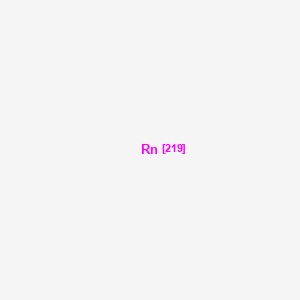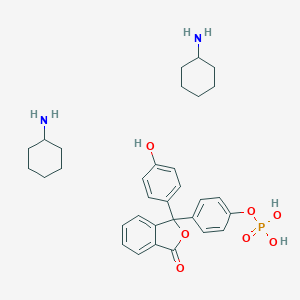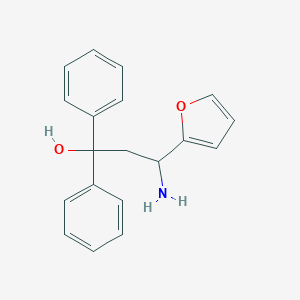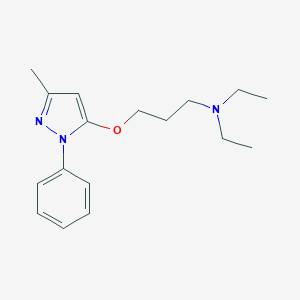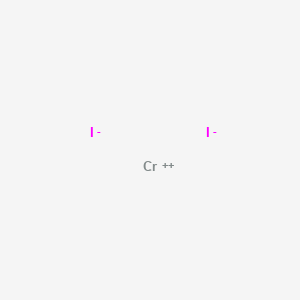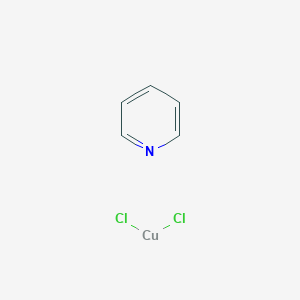
Dichloro(pyridine)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(pyridine)copper is a coordination compound where copper is bonded to two chlorine atoms and a pyridine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(pyridine)copper can be synthesized by reacting copper dichloride with pyridine. The reaction typically involves dissolving copper dichloride in a suitable solvent, such as ethanol, and then adding pyridine to the solution. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for copper, dichloro(pyridine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(pyridine)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The pyridine ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine and phenanthroline.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction can produce copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Dichloro(pyridine)copper has several scientific research applications:
Materials Science: The compound is studied for its potential use in creating new materials with unique properties.
Biological Research: Copper complexes, including copper, dichloro(pyridine)-, are investigated for their potential therapeutic properties, such as superoxide dismutase activity.
Industrial Applications: It is explored for use in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which copper, dichloro(pyridine)- exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Copper(II) bipyridine complexes: These compounds also involve copper coordinated with bipyridine ligands and exhibit similar catalytic and biological activities.
Copper(II) phenanthroline complexes: These complexes are known for their cytotoxic properties and potential use in developing antitumor drugs.
Uniqueness: Dichloro(pyridine)copper is unique due to its specific coordination environment and the presence of pyridine as a ligand. This gives it distinct chemical properties and reactivity compared to other copper complexes .
Eigenschaften
CAS-Nummer |
14709-71-8 |
|---|---|
Molekularformel |
C5H5Cl2CuN |
Molekulargewicht |
213.55 g/mol |
IUPAC-Name |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
Kanonische SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
Key on ui other cas no. |
14709-71-8 |
Synonyme |
dichloro(pyridine)copper |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)


